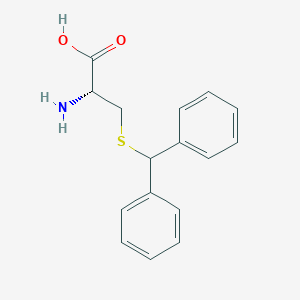

S-Diphenylmethyl-L-cysteine

Description

Origin and Chemical Significance as a Cysteine Derivative

S-Diphenylmethyl-L-cysteine, also known by the abbreviation Cys(Dpm), is a derivative of the proteinogenic amino acid L-cysteine. ontosight.ai Its defining structural feature is the substitution of the hydrogen atom on the sulfur of the thiol side chain with a diphenylmethyl (Dpm) group, also referred to as a benzhydryl (Bzh) group. ontosight.airesearchgate.net This modification is of paramount chemical significance as it "protects" the highly reactive thiol group, preventing it from undergoing undesirable side reactions, such as oxidation to form disulfides or alkylation, during the stepwise process of peptide synthesis. rsc.orgbachem.com

The introduction of the bulky diphenylmethyl group alters the chemical properties of the cysteine side chain, rendering it stable to certain reaction conditions while allowing for its selective removal under others. uoa.gruoa.gr This characteristic makes this compound a valuable building block for incorporation into peptide chains. ontosight.aiontosight.ai Once the peptide backbone is assembled, the Dpm group can be cleaved to liberate the free thiol, which can then participate in the formation of specific disulfide bridges, crucial for establishing the correct three-dimensional structure and biological activity of many peptides and proteins. bachem.comontosight.ai Its role extends to being a key intermediate in the synthesis of biologically active molecules and in the study of protein interactions and enzyme activities. chemimpex.com

| Property | Description |

| Systematic Name | (2R)-2-amino-3-(diphenylmethylsulfanyl)propanoic acid |

| Common Name | This compound, Cys(Dpm) |

| Molecular Formula | C₁₇H₁₉NO₂S ontosight.ai |

| Key Structural Feature | A diphenylmethyl (benzhydryl) group attached to the sulfur atom of the L-cysteine side chain. ontosight.aiontosight.ai |

| Primary Function | Serves as a protected form of cysteine for use in peptide synthesis. rsc.orgontosight.ai |

Evolution of S-Protecting Group Chemistry for Cysteine in Peptide Synthesis

The synthesis of peptides, especially those containing multiple cysteine residues, presents a significant chemical challenge. bachem.comuoa.gr The thiol side chain of cysteine is the most nucleophilic among all proteinogenic amino acids, making its protection mandatory during synthesis to ensure the desired peptide sequence is formed without unintended modifications. rsc.orgbachem.com This necessity drove the development of a vast array of thiol-protecting groups over several decades. rsc.orgucl.ac.uk

The evolution of peptide synthesis is largely defined by two major strategies: the Boc/Bzl (tert-butyloxycarbonyl/benzyl) and the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategies. rsc.org The choice of S-protecting group must be compatible with the chemistry of the chosen strategy. bachem.com For instance, Boc/Bzl synthesis involves repeated steps of acid treatment (TFA) for N-terminal deprotection, requiring S-protecting groups that are stable to these conditions but can be removed at the end of the synthesis, typically with strong acids like hydrogen fluoride (B91410) (HF). bachem.com

The S-diphenylmethyl (Dpm) group was introduced in 1962 by Leonidas Zervas and Iphigenia Photaki as a valuable addition to the arsenal (B13267) of cysteine protecting groups, alongside the S-trityl (Trt) group. researchgate.netuoa.gr The Dpm group was presented as an alternative to the S-benzyl (Bzl) group. researchgate.net It exhibits greater acid lability than the Bzl group but is more stable than the Trt group. researchgate.net This intermediate stability is crucial, as it allows for more versatile deprotection schemes. For example, in Fmoc-based synthesis, the Dpm group is stable during the repeated mild base treatments used for Fmoc removal, but it can be cleaved during the final acidolytic cleavage of the peptide from the resin (e.g., with 95% TFA). This orthogonality is key to synthesizing complex peptides, such as those requiring the sequential formation of multiple, distinct disulfide bonds. rsc.orgchemistryviews.org

| Protecting Group | Typical Deprotection Conditions | Compatibility Notes |

| Trityl (Trt) | Mild acid, heavy metal salts, oxidative conditions. uoa.gr | Commonly used in Fmoc-SPPS; labile to standard TFA cleavage. bachem.com |

| Diphenylmethyl (Dpm) | Stronger acid (e.g., TFA, HF), often with scavengers. uoa.gruoa.gr | More stable than Trt; allows for selective deprotection schemes. Racemization during activation is lower than with Cys(Trt). |

| Benzyl (B1604629) (Bzl) | Strong acidolysis (e.g., HF), sodium in liquid ammonia. | Used in Boc-SPPS; stable to TFA. bachem.comresearchgate.net |

| Acetamidomethyl (Acm) | Separate step with mercury(II) or iodine. bachem.com | Stable to both Boc and Fmoc conditions, allowing for orthogonal protection. bachem.com |

Historical Developments in Methodologies Utilizing this compound

The initial synthesis of this compound was developed in the laboratory of Zervas and Photaki. Their early work involved the reaction of L-cysteine or its hydrochloride with diphenylmethyl chloride under acidic conditions. uoa.gr A subsequent, improved method involved reacting L-cysteine with diphenylmethanol (B121723) in the presence of trifluoroacetic acid (TFA), which produced this compound in high yield (over 90%). uoa.gr

A critical aspect of any protecting group is the ability to remove it efficiently and selectively. Research has shown that the S-diphenylmethyl group can be effectively removed by treatment with trifluoroacetic acid. uoa.gr However, it was discovered that the cleavage by TFA alone is not very effective. The process is significantly enhanced by the presence of an aromatic scavenger, such as phenol (B47542) or anisole (B1667542), which acts to trap the diphenylmethyl carbocation generated during the cleavage reaction. uoa.grresearchgate.net In the presence of phenol, the Dpm group is readily removed. uoa.gr It can also be cleaved using hydrogen bromide in acetic acid. uoa.gr

The utility of this compound was demonstrated in the synthesis of significant peptide fragments. For instance, it was employed in the synthesis of a fragment of insulin (B600854) containing the intrachain disulfide bridge, showcasing its applicability in constructing complex, biologically relevant molecules. acs.org It has also been used in Boc solid-phase peptide synthesis (SPPS) of peptides like oxytoceine. researchgate.net More recently, its N-α-Fmoc protected version, Fmoc-Cys(Dpm)-OH, is widely used in modern Fmoc-SPPS. A notable application includes the synthesis of the IgG1 hinge region fragment, demonstrating its continued relevance in the production of complex peptide structures. researchgate.netrsc.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-benzhydrylsulfanylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2S/c17-14(16(18)19)11-20-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14-15H,11,17H2,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHOGZCIBPYFZRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)SCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93008-91-4, 5191-80-0 | |

| Record name | NSC113924 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113924 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cysteine, L- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86162 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies and Chemical Derivatization of S Diphenylmethyl L Cysteine

Established Synthesis Pathways and Reaction Conditions

The synthesis of S-Diphenylmethyl-L-cysteine is primarily achieved through the reaction of L-Cysteine with a diphenylmethyl source under acidic conditions. These methods are well-established and offer high yields of the desired product.

Formation from L-Cysteine and Diphenylmethanol (B121723)

A principal method for the preparation of this compound involves the direct reaction of L-cysteine with diphenylmethanol in an acidic medium. uoa.grresearchgate.net The use of trifluoroacetic acid (TFA) as the acidic catalyst is common, leading to the formation of the S-protected cysteine derivative in high yields, often exceeding 90%. uoa.gr Another acidic environment that has proven effective is the use of hydrogen bromide in acetic acid. uoa.gr In this case, the removal of the acid by distillation before isolating the product does not significantly impact the yield. uoa.gr

The reaction proceeds through the protonation of the hydroxyl group of diphenylmethanol, followed by the loss of water to form a stable diphenylmethyl carbocation. This electrophilic carbocation is then attacked by the nucleophilic thiol group of L-cysteine to form the stable thioether linkage. The stability of the diphenylmethyl carbocation is a key factor in the success of this reaction. nih.govresearchgate.net

Application of Aralkylcarbinols in Acidic Environments

The synthesis of S-aralkyl-L-cysteines, including this compound, can be generalized to the use of various aralkylcarbinols in the presence of strong acids. uoa.grrsc.org This method provides a versatile route to a range of S-protected cysteine derivatives. The reaction of L-cysteine or cysteine-containing peptides with aralkylcarbinols in trifluoroacetic acid or hydrogen halides in acetic acid solution yields the corresponding S-aralkylated products. uoa.grrsc.org This approach has been successfully applied to the synthesis of S-trityl- and S-diphenylmethyl-cysteines. uoa.gr

For instance, reacting L-cysteine with diphenylmethanol in trifluoroacetic acid for a short period (e.g., 15 minutes), followed by workup with ether and sodium acetate (B1210297) solution, results in a high yield of this compound. uoa.gr The presence of an acidic environment is crucial for the generation of the carbocation intermediate from the aralkylcarbinol. nih.govresearchgate.net

Integration into Solid-Phase Peptide Synthesis (SPPS)

This compound, often in its Nα-Fmoc protected form (Fmoc-Cys(Dpm)-OH), is widely used in solid-phase peptide synthesis (SPPS). researchgate.netacs.orgalfa-chemistry.comresearchgate.net SPPS allows for the stepwise assembly of peptides on a solid support, and the Dpm group's specific acid lability makes it a valuable tool in this process. ucl.ac.uk The use of the Dpm protecting group has been shown to reduce racemization of the cysteine residue during coupling reactions compared to other protecting groups like S-trityl (Trt) or S-benzyl (Bzl). researchgate.net

The Dpm group is stable under the mildly basic conditions used for the removal of the Fmoc group (e.g., with piperidine) during the elongation of the peptide chain. ucl.ac.ukcsic.es This stability is essential for maintaining the integrity of the protected cysteine throughout the synthesis. The Dpm group is then typically removed during the final cleavage of the peptide from the resin support using a strong acid cocktail. alfa-chemistry.com

Strategies for Orthogonal Deprotection

Orthogonal deprotection refers to the selective removal of one protecting group in the presence of others, which is a cornerstone of modern peptide and protein synthesis. ucl.ac.ukrsc.orgresearchgate.net The S-diphenylmethyl group's acid lability profile allows for its use in orthogonal strategies, particularly in combination with other thiol protecting groups. researchgate.netcsic.es

Acid Lability and Trifluoroacetic Acid (TFA) Stability Profiles

The S-diphenylmethyl (Dpm) group exhibits a distinct acid lability profile. It is generally stable to low concentrations of trifluoroacetic acid (TFA), typically less than 25%. researchgate.netresearchgate.net However, it can be cleaved with higher concentrations of TFA, usually in the range of 60-95%, often in the presence of scavengers like triisopropylsilane (B1312306) (TIS) and water. researchgate.netalfa-chemistry.comresearchgate.netcsic.es This characteristic allows for the selective removal of more acid-labile groups while the Dpm group remains intact. csic.es

The stability of the Dpm group is attributed to the intermediate stability of the diphenylmethyl carbocation that is formed during acid-mediated cleavage. nih.govresearchgate.net While trifluoroacetic acid alone may not efficiently remove the Dpm group, the addition of scavenger compounds like phenol (B47542) or anisole (B1667542) can significantly enhance its removal. uoa.gr

| Protecting Group | Required TFA Concentration for Cleavage | Stability Profile |

| S-Diphenylmethyl (Dpm) | High (60-95%) | Stable to low concentrations of TFA (<25%). researchgate.netresearchgate.net |

| S-Trityl (Trt) | Low (1-10%) | Highly sensitive to dilute TFA. researchgate.netcsic.es |

| S-Methoxytrityl (Mmt) | Very Low (1-2%) | More acid-labile than Trt. csic.es |

Compatibility with Concurrent Thiol Protecting Groups (e.g., S-Trityl, S-Methoxytrityl)

The distinct acid lability of the Dpm group makes it compatible with other more acid-sensitive thiol protecting groups, such as S-trityl (Trt) and S-methoxytrityl (Mmt). researchgate.netresearchgate.netcsic.es This orthogonality is crucial for the regioselective formation of disulfide bonds in peptides containing multiple cysteine residues. rsc.orgmdpi.com

Mechanistic Investigations of Acid-Labile Protecting Group Removal

The removal of the S-diphenylmethyl (Dpm) protecting group from this compound is a critical step in peptide synthesis, typically achieved under acidic conditions. The mechanism of this deprotection hinges on the stability of the carbocation intermediate formed during the process. researchgate.netnih.gov

The process is initiated by the protonation of the thiol group, followed by the formation of a diphenylmethyl carbocation. researchgate.net The stability of this carbocation directly influences the lability of the protecting group. researchgate.netnih.gov Most acid-labile protecting groups used in solid-phase peptide synthesis (SPPS), including the Dpm group, are based on benzyl (B1604629), benzhydryl (diphenylmethyl), and trityl structures. researchgate.netacs.org The stability of the carbocations generated from these groups increases in the order: benzyl < benzhydryl < trityl. acs.org This trend in carbocation stability correlates with the ease of removal of the protecting group; the more stable the carbocation, the more acid-labile the group. researchgate.net

The S-Dpm group is considered to have intermediate acid lability. It is stable to low concentrations of trifluoroacetic acid (TFA) (<25%), which are conditions that would cleave more labile groups like S-trityl (Trt) or S-methoxytrityl (Mmt). researchgate.netcsic.es However, the Dpm group can be effectively removed using higher concentrations of TFA (60-90%). researchgate.netcsic.es This differential stability is advantageous for orthogonal protection schemes in peptide synthesis, allowing for the sequential deprotection of different cysteine residues within the same peptide. peptide.comucl.ac.uk For instance, an S-Mmt group can be removed on the solid phase with dilute TFA without affecting the S-Dpm group.

Scavengers are often employed during the TFA cleavage step to prevent side reactions. The liberated diphenylmethyl cation can otherwise react with nucleophilic residues in the peptide, such as tryptophan. acs.org

Computational Analysis of Carbocation Stability in Deprotection Processes

Computational studies, particularly using density functional theory (DFT) at the B3LYP/6-31G(d,p) level, have been instrumental in understanding the acid lability of cysteine protecting groups. researchgate.netnih.govresearchgate.net These analyses have confirmed that the stability of the carbocation generated during acid-mediated deprotection is a key determinant of the protecting group's lability. researchgate.netnih.gov

The stability of these carbocations is governed by a combination of steric and conjugative effects. researchgate.netnih.gov The diphenylmethyl carbocation, being a benzhydryl system, benefits from charge delocalization over its two phenyl rings, making it significantly more stable than a simple benzyl carbocation but less stable than a trityl carbocation, which has three phenyl rings for charge distribution. acs.org

A comparative computational analysis of various acid-labile protecting groups has positioned the diphenylmethyl (Dpm) group as having an intermediate relative carbocation stability. researchgate.netnih.gov This theoretical finding aligns with experimental observations of its cleavage conditions. The calculated stability provides a rationale for why Dpm is a valuable tool in Fmoc-based solid-phase peptide synthesis (SPPS), filling a niche for a protecting group that is robust enough to withstand certain acidic conditions yet removable under stronger, but still relatively mild, acidolysis. researchgate.net

The insights gained from these computational models are not limited to explaining the behavior of existing protecting groups but are also valuable for the rational design of new protecting groups with fine-tuned acid sensitivities. researchgate.netnih.govresearchgate.net

Table 1: Relative Acid Lability of Common Cysteine Protecting Groups

| Protecting Group | Structure | Cleavage Conditions | Carbocation Stability |

| Methoxytrityl (Mmt) | Triphenylmethyl with a methoxy (B1213986) group | 1-2% TFA in DCM csic.es | High |

| Trityl (Trt) | Triphenylmethyl | 5-10% TFA in DCM csic.es | High |

| Diphenylmethyl (Dpm) | Diphenylmethyl | 60-90% TFA in DCM csic.es | Intermediate |

| p-Methoxybenzyl (Mob) | Benzyl with a p-methoxy group | HF researchgate.netbachem.com | Low |

| Benzyl (Bzl) | Benzyl | Strong acids (e.g., HF) peptide.com | Low |

This table provides a simplified comparison. Actual cleavage conditions can vary based on the peptide sequence and scavenger cocktail used.

Development of this compound Derivatives

The foundational this compound scaffold has been a springboard for the development of various derivatives, aiming to refine its properties for specific synthetic challenges and to expand its utility in bioconjugation.

The synthesis of this compound and its analogues can be achieved by reacting L-cysteine or its derivatives with a corresponding diphenylmethanol (also known as benzhydrol) in the presence of an acid like trifluoroacetic acid (TFA). uoa.gracs.org This method allows for the introduction of various substituents onto the phenyl rings of the diphenylmethyl group.

For example, by starting with substituted benzophenones, one can generate a variety of trityl and diphenylmethyl alcohols. acs.org These alcohols can then be reacted with L-cysteine in TFA to yield the desired S-aralkylated cysteine derivatives. uoa.gracs.org This approach has been used to create a library of S-trityl-L-cysteine analogues and can be applied to the diphenylmethyl series as well. acs.org Modifications can include the introduction of electron-donating or electron-withdrawing groups onto the aromatic rings, which in turn modulates the stability of the resulting carbocation upon acid cleavage, thereby fine-tuning the lability of the protecting group. acs.org

The unique reactivity of the cysteine thiol makes it a prime target for site-specific modification of peptides and proteins, a process known as bioconjugation. rsc.org Derivatives of this compound, and the strategic use of the Dpm protecting group itself, are valuable in this context.

The controlled, sequential removal of different classes of cysteine protecting groups is essential for creating complex structures like peptides with multiple, specific disulfide bridges or for attaching other molecules to specific cysteine residues. ucl.ac.uk The compatibility of the Dpm group with more labile groups like Mmt allows for regioselective disulfide bond formation. One can selectively deprotect an Mmt-protected cysteine and form a disulfide bond, while a Dpm-protected cysteine in the same molecule remains intact.

Furthermore, the ability to deprotect the S-Dpm group under specific acidic conditions allows for the unmasking of a reactive thiol group at a desired stage, which can then be used for conjugation to other molecules, such as fluorescent probes, drugs, or polymers. bachem.comrsc.org While direct conjugation methods often target free thiols, the use of a protecting group like Dpm allows for the synthesis and purification of a peptide or protein segment, followed by the selective deprotection and subsequent conjugation, offering greater control over the final product. bachem.com This strategy is particularly useful when a protein contains multiple cysteines, where direct, non-selective modification would be problematic. nih.gov

Advanced Structural and Analytical Characterization of S Diphenylmethyl L Cysteine

Spectroscopic Elucidation Techniques

Spectroscopy is the primary toolset for elucidating the molecular structure and electronic properties of S-Diphenylmethyl-L-cysteine. Each technique offers a unique window into the compound's specific features, from atomic connectivity to surface chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for confirming the covalent structure of this compound in solution. Both ¹H and ¹³C NMR provide a detailed map of the carbon and proton environments within the molecule.

In ¹H NMR, the spectrum will display characteristic signals for the protons of the cysteine backbone (α-CH, β-CH₂, and NH₂) and the diphenylmethyl (benzhydryl) protecting group. The methine proton of the diphenylmethyl group (CH-(Ph)₂) typically appears as a distinct singlet, while the aromatic protons show complex multiplets in the downfield region. The diastereotopic protons of the β-CH₂ group in the cysteine residue often appear as a multiplet due to their different chemical environments.

In ¹³C NMR spectroscopy, distinct resonances are observed for the carboxyl carbon, the α-carbon, the β-carbon, the methine carbon of the protecting group, and the aromatic carbons. The chemical shift of the β-carbon is significantly affected by the substitution of the thiol hydrogen with the bulky diphenylmethyl group compared to native L-cysteine. nih.gov

Table 1: Predicted NMR Chemical Shift Data for this compound (Note: Data are estimated based on values for L-cysteine and related S-substituted derivatives. Actual values may vary depending on the solvent and experimental conditions.)

| Atom | Nucleus | Predicted Chemical Shift (δ) in ppm | Description |

| Carboxyl | ¹³C | ~172-175 | Carbonyl carbon of the carboxylic acid. |

| α-Carbon | ¹³C | ~53-56 | Carbon adjacent to the amino and carboxyl groups. |

| β-Carbon | ¹³C | ~34-38 | Carbon bonded to the sulfur atom. |

| Diphenylmethyl C | ¹³C | ~55-58 | Methine carbon of the protecting group. |

| Aromatic C | ¹³C | ~127-142 | Multiple signals for the carbons of the two phenyl rings. |

| α-Proton | ¹H | ~3.5-3.9 | Proton on the α-carbon. |

| β-Protons | ¹H | ~2.9-3.3 | Diastereotopic protons on the β-carbon. |

| Diphenylmethyl H | ¹H | ~5.3-5.6 | Methine proton of the protecting group. |

| Aromatic H | ¹H | ~7.2-7.5 | Multiple signals for the protons on the two phenyl rings. |

| Amino H | ¹H | Variable | Protons of the amine group, often broad and exchangeable. |

X-ray Absorption Spectroscopy (XAS) for Electronic Structure Probing

X-ray Absorption Spectroscopy (XAS), particularly at the sulfur K-edge, is a powerful technique for probing the local electronic structure and oxidation state of the sulfur atom. While XAS data is not commonly published for this compound specifically, the principles derived from studies on L-cysteine and related compounds are directly applicable.

The technique measures the absorption of X-rays as a function of energy. The energy at which a sharp increase in absorption occurs (the absorption edge) is sensitive to the effective charge on the sulfur atom. For this compound, the sulfur is in a thioether linkage (C-S-C), which would yield a distinct S K-edge energy compared to a free thiol (-SH) in cysteine or a disulfide (-S-S-) in cystine. Analysis of the X-ray Absorption Near Edge Structure (XANES) region of the spectrum provides detailed information about the nature of the covalent bond, including bond angles and coordination environment, confirming the S-alkylation.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Bonding Characterization

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of a sample. For this compound, XPS analysis would focus on the core level spectra of sulfur (S 2p), nitrogen (N 1s), carbon (C 1s), and oxygen (O 1s).

The binding energy of the S 2p photoelectrons is highly indicative of the sulfur's chemical environment. In this compound, the sulfur is present as a thioether. This state would be clearly distinguishable from the thiol in unmodified cysteine or oxidized sulfur species like sulfoxides or sulfones. Similarly, the N 1s spectrum would confirm the presence of the amino group. The attachment of the diphenylmethyl group influences the electron density around the sulfur atom, causing a measurable shift in the S 2p binding energy compared to L-cysteine.

Table 2: Representative XPS Binding Energies for Functional Groups in Cysteine Derivatives

| Functional Group | Orbital | Typical Binding Energy (eV) |

| Thioether (-C-S-C-) | S 2p | ~163-164 |

| Amine (-NH₂) | N 1s | ~400 |

| Carboxyl (-COOH) | C 1s | ~288-289 |

| Carboxyl (-COOH) | O 1s | ~532-533 |

Vibrational Spectroscopy (Raman, ATR-FTIR) for Thiol Group Analysis

Vibrational spectroscopy, including Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) and Raman spectroscopy, provides a molecular fingerprint of the compound by probing its vibrational modes. iium.edu.my A key application for this compound is the confirmation of the protection of the thiol group.

In native L-cysteine, the S-H stretching vibration appears as a weak but distinct peak around 2550 cm⁻¹ in both IR and Raman spectra. researchgate.net The most definitive evidence of successful synthesis of this compound is the complete disappearance of this S-H peak. conicet.gov.ar Concurrently, new bands corresponding to the vibrations of the diphenylmethyl group appear, including aromatic C-H stretching (~3000-3100 cm⁻¹), aromatic C=C ring stretching (~1600 cm⁻¹ and ~1495 cm⁻¹), and the C-S stretching vibration (~600-700 cm⁻¹). Standard cysteine backbone vibrations, such as those from the carboxylate and ammonium (B1175870) groups, remain present. nih.gov

Table 3: Key Vibrational Modes for the Analysis of this compound

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Technique | Significance |

| S-H Stretch | Thiol | ~2550 | Raman/FTIR | Absent in the protected compound, confirming derivatization. |

| Aromatic C-H Stretch | Phenyl Rings | 3000 - 3100 | Raman/FTIR | Presence indicates the diphenylmethyl group. |

| C=O Stretch | Carboxylic Acid | ~1700-1730 | FTIR | Confirms the presence of the carboxyl group. |

| NH₃⁺ Bending | Amino Group | ~1500-1600 | FTIR | Confirms the presence of the amino group (zwitterionic form). |

| Aromatic C=C Stretch | Phenyl Rings | ~1600, 1495, 1450 | Raman/FTIR | Characteristic fingerprint of the protecting group. |

| C-S Stretch | Thioether | ~600-700 | Raman | Confirms the carbon-sulfur bond. |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Derivatization Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. sci-hub.se While L-cysteine itself has negligible UV absorbance at wavelengths above 230 nm, the introduction of the diphenylmethyl group, which contains two phenyl chromophores, makes this compound strongly UV-active. sielc.comijbpas.com

The molecule will exhibit a strong absorption maximum (λ_max) around 250-270 nm, which is characteristic of the π → π* transitions within the benzene (B151609) rings. arizona.edu This property is extremely useful for quantitative analysis. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte. Therefore, UV-Vis spectroscopy is a simple, rapid, and non-destructive method for determining the concentration of this compound in solution and is commonly used as a detection method in chromatographic techniques. sci-hub.se

Chromatographic Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard technique for the separation and purity assessment of this compound. innovareacademics.in It allows for the separation of the target compound from starting materials (L-cysteine), by-products, and other impurities.

A common approach involves using a reversed-phase (RP-HPLC) method. insights.bio In this setup, the stationary phase is nonpolar (e.g., a C18-silica column), and the mobile phase is a more polar mixture, typically consisting of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier like trifluoroacetic acid (TFA) or formic acid to ensure good peak shape. sielc.com

Because this compound possesses strong UV absorbance from its phenyl rings, a UV detector set at a wavelength near its absorption maximum (e.g., 254 nm or 260 nm) is the most common and effective means of detection. The purity of a sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. A high-purity sample will show a single, sharp, and symmetrical peak with a stable retention time.

Table 4: Typical RP-HPLC Parameters for Purity Analysis of this compound

| Parameter | Condition |

| Column | C18 (Octadecylsilane), e.g., 4.6 mm x 150 mm, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | A time-programmed gradient from high %A to high %B |

| Flow Rate | ~1.0 mL/min |

| Detection | UV Absorbance at 254 nm or 260 nm |

| Column Temperature | Ambient or controlled (e.g., 25-30 °C) |

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound. wikipedia.org The method's versatility allows for various modes of operation, including reversed-phase, normal-phase, and ion-exchange chromatography, to achieve optimal separation based on the compound's polarity and ionic nature.

In reversed-phase HPLC, a nonpolar stationary phase is typically used with a polar mobile phase. For this compound, a C18 column is often employed. The mobile phase commonly consists of a mixture of an aqueous buffer (such as phosphate (B84403) buffer) and an organic modifier like acetonitrile or methanol. The gradient elution, where the proportion of the organic modifier is increased over time, is frequently utilized to ensure efficient separation and good peak shape. Detection is usually accomplished using a UV detector, as the diphenylmethyl group provides a strong chromophore.

| Parameter | Typical Conditions |

| Column | C18 (Octadecylsilane), 5 µm particle size |

| Mobile Phase | A: Aqueous buffer (e.g., 0.1% Trifluoroacetic acid in water) B: Acetonitrile or Methanol |

| Elution | Gradient elution |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV at 220 nm or 254 nm |

| Injection Volume | 5 - 20 µL |

| This table presents typical HPLC parameters for the analysis of this compound. |

Research has also explored the use of different stationary phases and mobile phase additives to enhance separation efficiency and resolution. For instance, the use of ion-pairing reagents in the mobile phase can improve the retention and peak shape of the amino acid. The development of specific HPLC methods is crucial for monitoring reaction progress, assessing purity, and performing quantitative analysis of this compound in various matrices.

Chiral Chromatography for Enantiomeric Purity and Resolution

Given that this compound is a chiral compound, the separation of its enantiomers is critical, particularly in pharmaceutical applications where one enantiomer may exhibit desired therapeutic activity while the other could be inactive or even detrimental. chromatographyonline.com Chiral chromatography is the primary technique for determining enantiomeric purity and achieving resolution of the enantiomers. chromatographyonline.com

This is most commonly achieved using chiral stationary phases (CSPs) in HPLC. chromatographyonline.com These CSPs contain a chiral selector that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times. For amino acid derivatives like this compound, several types of CSPs have proven effective.

One successful approach involves the use of cyclodextrin-based CSPs. These work by forming inclusion complexes with the analytes, and the differing stability of the complexes with each enantiomer allows for their separation. Another effective method is ligand-exchange chromatography, where a chiral ligand is coated onto the stationary phase. researchgate.net In the presence of a metal ion (e.g., Cu(II)) in the mobile phase, ternary diastereomeric complexes are formed between the chiral selector, the metal ion, and the analyte enantiomers, resulting in their separation. researchgate.net S-Diphenylmethyl-(R)-cysteine itself has been utilized as a chiral selector in such applications. researchgate.netnih.gov

| Chiral Stationary Phase (CSP) Type | Principle of Separation | Typical Mobile Phase |

| Cyclodextrin-based | Inclusion complexation | Acetonitrile/water or alcohol/water mixtures |

| Pirkle-type | π-π interactions, hydrogen bonding, dipole-dipole interactions | Normal phase (e.g., hexane/isopropanol) or reversed-phase |

| Ligand-exchange | Formation of diastereomeric metal complexes | Aqueous buffer with a metal salt (e.g., CuSO4) |

| This table outlines common chiral chromatography approaches for the enantiomeric resolution of this compound. |

The choice of the appropriate chiral column and mobile phase is crucial and often requires empirical optimization to achieve baseline separation of the enantiomers. The resolution factor (Rs) is a key parameter used to quantify the degree of separation between the two enantiomeric peaks.

Mass Spectrometry for Molecular Identification and Adduct Characterization

Mass spectrometry (MS) is an indispensable tool for the molecular identification and structural elucidation of this compound. It provides precise information about the molecular weight and the elemental composition of the compound. When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful method for analyzing complex mixtures and identifying the compound of interest with high specificity and sensitivity.

In mass spectrometry, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). For this compound, soft ionization techniques such as electrospray ionization (ESI) are commonly used to generate the protonated molecule [M+H]+ or other adducts with minimal fragmentation. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which can be used to determine its elemental formula, confirming its identity.

Tandem mass spectrometry (MS/MS) is employed to further characterize the structure of the molecule. In this technique, the parent ion is selected and subjected to collision-induced dissociation (CID), causing it to fragment in a predictable manner. The resulting fragment ions provide valuable information about the connectivity of the atoms within the molecule. For this compound, characteristic fragmentation patterns would include the loss of the diphenylmethyl group or cleavage of the amino acid backbone. This fragmentation data helps to confirm the structure and can be used to differentiate it from isomers. The presence of a cysteine residue can also be specifically targeted by using certain reagents that form adducts with a unique isotopic signature, aiding in its identification within complex peptide mixtures. ucdavis.edu

Computational Chemistry for Structural Prediction and Conformational Analysis

Computational chemistry provides powerful theoretical tools to predict and analyze the three-dimensional structure and conformational landscape of this compound. These methods complement experimental data by offering insights into the molecule's geometry, stability, and electronic properties at the atomic level.

Ab initio and Density Functional Theory (DFT) methods are frequently employed to perform geometry optimizations and calculate the energies of different conformations. nih.gov These calculations can predict the most stable (lowest energy) conformation of the molecule in the gas phase or in solution (using implicit or explicit solvent models). The bulky diphenylmethyl group introduces significant steric hindrance, which plays a major role in determining the preferred dihedral angles of the molecule's backbone and side chain.

Conformational analysis involves exploring the potential energy surface of the molecule by systematically rotating its flexible bonds. nih.gov This allows for the identification of various low-energy conformers and the energy barriers between them. nih.gov The results of these analyses can help to understand the molecule's dynamic behavior and its interactions with other molecules, such as receptors or enzymes. Molecular dynamics (MD) simulations can further provide insights into the solvation and transport properties of the molecule. researchgate.net

| Computational Method | Information Obtained |

| Geometry Optimization (DFT, ab initio) | Predicts the most stable 3D structure and bond lengths/angles. |

| Conformational Analysis | Identifies low-energy conformers and rotational energy barriers. |

| Molecular Dynamics (MD) Simulation | Simulates the dynamic behavior of the molecule in a solvent over time. researchgate.net |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Studies the electronic structure and reactivity of a specific part of a larger system. nih.gov |

| This table summarizes the application of various computational chemistry methods for studying this compound. |

The insights gained from computational studies are valuable for interpreting experimental results from techniques like NMR spectroscopy and for designing new molecules with specific desired properties. For instance, understanding the preferred conformation of this compound can aid in the rational design of derivatives with enhanced biological activity.

Biochemical and Molecular Mechanistic Investigations of S Diphenylmethyl L Cysteine

Fundamental Role in Protein Structure and Function

The unique chemical properties of S-Diphenylmethyl-L-cysteine, particularly the bulky diphenylmethyl group attached to the sulfur atom of cysteine, underpin its utility in protein science. This modification is central to controlling protein folding and ensuring structural integrity.

Facilitation of Disulfide Bond Formation and Protein Folding Dynamics

The thiol group of cysteine is highly reactive and crucial for forming disulfide bonds, which are vital for the structure and stability of many proteins. rsc.org In chemical peptide synthesis, protecting this thiol group is essential to prevent unwanted side reactions and to guide the protein folding process. The S-diphenylmethyl group serves as an effective protecting group for cysteine. springernature.com Its presence prevents the premature formation of incorrect disulfide bonds, allowing chemists to control the oxidation of specific cysteine pairs at a later stage. springernature.com This controlled process is critical for achieving the native conformation of complex peptides and proteins containing multiple disulfide bridges. springernature.commdpi.com

The process of generating a correct protein conformation involves both the formation of disulfide bonds and subsequent isomerization steps to correct any mispaired linkages. mdpi.com Protein Disulfide Isomerase (PDI) is a key enzyme in eukaryotes that catalyzes the formation and rearrangement of disulfide bonds. nih.gov The use of protecting groups like this compound in synthetic strategies mimics this controlled biological process, ensuring that disulfide bonds form at the appropriate stage of folding, which can prevent protein misfolding and aggregation. nih.govnih.gov

Contributions to Protein Stability and Conformation

The stability of a folded protein is marginally balanced, arising from a combination of forces including hydrophobic interactions, hydrogen bonds, and disulfide bonds, which must overcome a significant entropic penalty from the unfolded state. nih.govfrontiersin.org Disulfide bonds are particularly important for defining and stabilizing the tertiary structure of many extracellular and secreted proteins. rsc.org

By facilitating the correct pairing of cysteine residues, the temporary installation of the S-diphenylmethyl group contributes to achieving the most thermodynamically stable protein conformation. The prevention of incorrect disulfide bond formation is crucial, as misfolded proteins can be non-functional and prone to aggregation, which is linked to various diseases. nih.gov Furthermore, the alkylation of cysteine residues, such as with the diphenylmethyl group, can inherently stabilize a protein by preventing the formation of undesired intermolecular disulfide bonds, which is a technique sometimes used to aid in the structural determination of challenging proteins like membrane proteins. nih.gov

Enzyme-Ligand Interactions and Inhibition Mechanisms

This compound and its close structural analogs, like S-trityl-L-cysteine (STLC), have been identified as potent inhibitors of several enzymes. Their bulky, hydrophobic substituents are key to their inhibitory activity, often through allosteric mechanisms.

Modulation of Enzyme Catalytic Activity

Derivatives of this compound can modulate enzyme activity by binding to sites distinct from the active site, known as allosteric sites. This binding induces a conformational change in the enzyme that hinders its catalytic function.

A prominent example is the inhibition of the kinesin spindle protein Eg5. scbt.com STLC, a compound structurally similar to this compound, binds to an allosteric pocket on Eg5 formed by a region known as loop L5. acs.org This interaction stabilizes a non-productive state of the enzyme, hindering its motor function and ability to hydrolyze ATP, which ultimately disrupts the formation of the mitotic spindle required for cell division. scbt.comacs.org Similarly, L-cysteine itself has been shown to act as an inhibitor for the catalytic activity of certain nanozymes by shielding the material's surface from the substrate. nih.gov This principle of sterically and chemically blocking access to or altering the conformation of a catalytic center is a key feature of this class of inhibitors.

Molecular Docking and Quantitative Structure-Activity Relationship (QSAR) Studies of Enzyme Binding

Computational methods are invaluable for elucidating the binding modes of inhibitors and for guiding the design of more potent molecules. nih.govturkjps.org

Kinesin Spindle Protein Eg5: Molecular docking studies have been instrumental in understanding how STLC derivatives bind to the allosteric site of Eg5. acs.orgpdbj.org These studies confirmed that the inhibitors bind to a pocket formed by loop L5, which is approximately 10 Å from the nucleotide-binding site. acs.org The docking results helped explain the structure-activity relationships observed in kinetic assays and guided the synthesis of new analogs with improved potency. pdbj.org

Hepatitis C Virus NS5B Polymerase: The discovery and optimization of STLC-based inhibitors for NS5B polymerase heavily relied on computational approaches. nih.govnih.gov Molecular docking using programs like Autodock Vina predicted the binding mode of these inhibitors within an allosteric site in the thumb domain of the enzyme. nih.gov Furthermore, three-dimensional quantitative structure-activity relationship (3D-QSAR) models were developed. nih.govnih.gov These models provided insights into how modifications to the trityl phenyl rings could enhance binding affinity and inhibitory activity, thus providing a rational basis for lead optimization. nih.gov

Dihydrodipicolinate Synthase (DHDPS): For this compound specifically, detailed molecular docking and QSAR studies in the context of DHDPS inhibition were not identified in the reviewed literature.

Participation in Cellular Metabolic Pathways and Intermediary Roles

This compound, a derivative of the amino acid L-cysteine, is primarily recognized for its role as a protective agent for the thiol group of cysteine in chemical synthesis. However, its interactions within biological systems, particularly concerning cellular metabolic pathways, are of significant scientific interest. The introduction of the bulky diphenylmethyl group alters the molecule's reactivity and potential to participate in the intricate network of biochemical reactions that sustain cellular life.

Involvement in Sulfur-Containing Amino Acid Metabolism

The metabolism of sulfur-containing amino acids, principally methionine and cysteine, is a cornerstone of cellular biochemistry, providing precursors for proteins, glutathione (B108866), and other vital molecules. nih.govuomustansiriyah.edu.iqnih.gov L-cysteine occupies a central position in this metabolic web. uomustansiriyah.edu.iq It can be synthesized from methionine via the transsulfuration pathway and serves as a precursor for the synthesis of glutathione (GSH), a critical cellular antioxidant. nih.govuomustansiriyah.edu.iqwikipedia.org

The presence of the S-diphenylmethyl group on the cysteine molecule sterically hinders the thiol group, which is the reactive center for many of its metabolic functions. This modification likely prevents this compound from directly participating in the canonical pathways of sulfur amino acid metabolism in the same manner as free L-cysteine. For instance, its incorporation into glutathione, which requires a free thiol group for the formation of the gamma-glutamyl-cysteine bond, would be blocked. nih.govwikipedia.org

However, it is conceivable that this compound could indirectly influence sulfur amino acid metabolism. If cellular mechanisms exist to cleave the S-diphenylmethyl bond, this would liberate free L-cysteine, which could then enter the metabolic pool. The rate and regulation of such a cleavage would be critical determinants of its metabolic impact.

Influence on Thiol-Disulfide Redox Balance in Biological Systems

The thiol-disulfide redox balance, primarily maintained by the glutathione (GSH/GSSG) and thioredoxin systems, is fundamental to cellular homeostasis, regulating protein function and protecting against oxidative stress. nih.govnih.govlibretexts.org Thiols, such as the cysteine residue in glutathione, can undergo oxidation to form disulfide bonds, a process that is reversible and crucial for redox signaling. libretexts.orgarchivesofmedicalscience.com

This compound, with its protected thiol group, cannot directly participate in the thiol-disulfide exchange reactions that are characteristic of this system. libretexts.orgchemimpex.com However, its presence could indirectly affect the thiol-disulfide balance. By acting as a potential source of L-cysteine upon cleavage, it could bolster the cellular pool of this amino acid, which is often the rate-limiting substrate for glutathione synthesis. nih.gov An increased availability of L-cysteine could lead to higher levels of GSH, thereby shifting the redox balance towards a more reduced state. nih.govwikipedia.org

The potential for this compound to influence the thiol-disulfide redox state is intrinsically linked to its antioxidant properties. chemimpex.comchemimpex.com Its ability to scavenge reactive oxygen species could lessen the oxidative burden on the cell, thereby preserving the reduced state of other thiols like glutathione. chemimpex.comchemimpex.comnih.gov

Interaction with Reactive Oxygen Species (ROS) as a Scavenger

Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal metabolism and in response to environmental stressors. sioc-journal.cnmdpi.com When produced in excess, ROS can cause significant damage to cellular components, a condition known as oxidative stress. sioc-journal.cn Antioxidants mitigate this damage by neutralizing ROS. chemimpex.comnih.gov

Studies on similar sulfur-containing antioxidants, such as S-allyl-L-cysteine found in garlic, have demonstrated potent ROS scavenging capabilities. nih.govnih.govmdpi.com These compounds can directly neutralize various ROS, including superoxide (B77818) radicals and hydroxyl radicals. nih.govnih.gov It is plausible that this compound shares similar mechanisms, contributing to the protection of cells from oxidative damage. chemimpex.comchemimpex.com

| Antioxidant Mechanism | Description | Potential Role of this compound |

| Direct Radical Scavenging | Direct interaction with and neutralization of reactive oxygen species. | The diphenylmethyl group and sulfur atom may contribute to the molecule's ability to quench free radicals. |

| Indirect Antioxidant Effect | Serves as a precursor to other antioxidant molecules. | If cleaved to release L-cysteine, it can boost the synthesis of glutathione, a major cellular antioxidant. nih.govwikipedia.org |

| Preservation of Endogenous Antioxidants | Reduces the consumption of other cellular antioxidants by directly scavenging ROS. | By neutralizing ROS, it can spare endogenous antioxidants like glutathione from oxidation. chemimpex.comchemimpex.com |

Interactions with Biological Membranes and Lipid Systems

Biological membranes are complex assemblies of lipids and proteins that form the boundaries of cells and organelles, regulating the passage of molecules and mediating signal transduction. laminarpharma.com The interaction of small molecules with these membranes can significantly alter their properties and functions.

The structure of this compound, with its lipophilic diphenylmethyl group and a polar amino acid backbone, suggests it may have amphipathic properties, allowing it to interact with the lipid bilayer of cell membranes. The bulky, nonpolar diphenylmethyl group could potentially insert into the hydrophobic core of the membrane, while the charged amino and carboxyl groups of the cysteine residue would likely remain in the aqueous environment at the membrane surface.

Such interactions could have several consequences:

Alteration of Membrane Fluidity: The insertion of the bulky diphenylmethyl group could disrupt the ordered packing of lipid acyl chains, thereby altering membrane fluidity.

Modulation of Membrane Protein Function: By partitioning into the membrane, this compound could influence the local lipid environment of membrane-embedded proteins, potentially modulating their conformation and activity. laminarpharma.com

Facilitation of Cellular Uptake: Interaction with the membrane could be a preliminary step for the cellular uptake of the compound, either through passive diffusion or by interacting with membrane transporters.

Applications of S Diphenylmethyl L Cysteine in Chemical Biology and Advanced Materials

Peptide and Protein Engineering Strategies

The Dpm group's specific characteristics are particularly advantageous in the complex processes of peptide and protein synthesis, allowing for precise control over the final molecular architecture. rsc.org

Controlled Incorporation of Cysteine Residues into Synthetic Peptides

The synthesis of peptides, especially those containing the reactive amino acid cysteine, requires the use of protecting groups to prevent unwanted side reactions. rsc.org The S-diphenylmethyl group serves as a robust protecting group for the thiol side chain of cysteine. uoa.grmdpi.com This protection is crucial during solid-phase peptide synthesis (SPPS), a common method for creating peptides, as it prevents the thiol group from undergoing undesired oxidation or alkylation. rsc.org

The Dpm group is notably stable under the conditions used for Fmoc (9-fluorenylmethyloxycarbonyl) based peptide synthesis. rsc.org However, it can be removed under specific acidic conditions, often requiring a high concentration of trifluoroacetic acid (TFA). uoa.grcsic.es This differential stability allows for the strategic and controlled deprotection of the cysteine residue at a desired stage of the synthesis. For instance, the Dpm group can be retained while other protecting groups are removed, enabling the specific modification of other parts of the peptide. This controlled incorporation is fundamental for creating peptides with defined structures and functions. rsc.orgacs.org

| Attribute | Description | Source(s) |

| Protecting Group | Diphenylmethyl (Dpm) | uoa.grmdpi.com |

| Synthesis Method | Solid-Phase Peptide Synthesis (SPPS) | rsc.org |

| Key Advantage | Prevents unwanted side reactions of the thiol group. | rsc.org |

| Deprotection | High concentration of trifluoroacetic acid (TFA). | uoa.grcsic.es |

Regioselective Synthesis of Complex Disulfide-Rich Peptides

Many biologically active peptides and proteins contain multiple disulfide bonds, and ensuring these bonds form between the correct cysteine residues is a significant synthetic challenge. iris-biotech.de The regioselective formation of disulfide bonds relies on the use of "orthogonal" protecting groups—groups that can be removed under different conditions without affecting each other. rsc.orgresearchgate.net

The S-diphenylmethyl group plays a crucial role in such strategies. researchgate.net Its stability profile allows it to be used in combination with other cysteine protecting groups like trityl (Trt), acetamidomethyl (Acm), and tert-butyl (tBu). iris-biotech.deresearchgate.net For example, in the synthesis of a peptide with two disulfide bonds, one pair of cysteines can be protected with the Dpm group while the other pair is protected with a more acid-labile group like Trt. The Trt groups can be selectively removed first to form the initial disulfide bond, leaving the Dpm-protected cysteines intact. Subsequently, the Dpm groups can be cleaved under stronger acidic conditions to form the second disulfide bond in a specific, predetermined location. This stepwise and controlled deprotection and oxidation process is essential for the correct folding and biological activity of complex peptides like conotoxins and insulin (B600854). acs.orgresearchgate.net

Site-Specific Protein Modification (Bioconjugation)

Cysteine is a favored amino acid for site-specific protein modification, or bioconjugation, due to the high nucleophilicity of its thiol side chain and its relatively low natural abundance in proteins. rsc.orgcore.ac.uk This allows for the precise attachment of molecules like fluorophores, drugs, or other labels to a specific site on a protein. researchgate.netd-nb.info

S-Diphenylmethyl-L-cysteine can be incorporated into a protein's sequence through synthetic methods. After the protein is folded, the Dpm group can be removed to reveal a free thiol group at a specific location. researchgate.net This unique, reactive "handle" can then be targeted for conjugation with a specific reagent, ensuring that the modification occurs only at the desired position. This precision is critical for creating well-defined protein conjugates for therapeutic or diagnostic applications, such as antibody-drug conjugates (ADCs). rsc.orgnih.gov The ability to control the exact site of modification helps to ensure the homogeneity of the final product and maintain the protein's biological activity. core.ac.uk

Development of Biochemical Probes and Assays

The unique properties of this compound also lend themselves to the creation of specialized tools for studying biological processes.

Utilization in Investigating Biomolecular Interactions at Interfaces

Understanding how biomolecules like peptides and proteins interact with biological membranes and other surfaces is crucial for elucidating many cellular processes. johnlab.denih.gov Probes designed to study these interactions often require specific modifications to allow for their attachment to surfaces or for reporting on their local environment.

This compound can be incorporated into synthetic peptides that are designed to mimic parts of a protein that interact with a membrane. researchgate.net The Dpm-protected cysteine can serve as an attachment point to a surface, for example, in surface plasmon resonance (SPR) studies, which measure binding events in real-time. nih.gov By immobilizing the peptide on a sensor chip via the deprotected cysteine thiol, researchers can study its interaction with lipids or other proteins. Furthermore, the strategic placement of a cysteine residue within a peptide sequence can allow for the introduction of environmentally sensitive fluorescent probes after Dpm removal, providing insights into how the peptide inserts into or moves across a membrane. bohrium.com

| Application Area | Method | Role of this compound | Source(s) |

| Membrane Interaction Studies | Surface Plasmon Resonance (SPR) | Serves as an attachment point for peptide immobilization on a sensor surface. | nih.govresearchgate.net |

| Peptide Conformation Probing | Fluorescence Spectroscopy | Allows for site-specific labeling with environmentally sensitive fluorescent probes. | bohrium.com |

Role in Enzyme Activity Assays and Biosensor Development

Enzyme assays are fundamental tools for studying enzyme function and for screening potential inhibitors. nih.govresearchgate.net Similarly, biosensors are analytical devices that use a biological component to detect a specific chemical substance. frontiersin.org Cysteine and its derivatives are often employed in the design of such assays and sensors. mdpi.comnih.gov

In the context of enzyme activity assays, a peptide substrate can be synthesized with an this compound residue. This protected cysteine can be part of a recognition sequence for a particular enzyme. uoguelph.ca In some assay designs, the cleavage of the peptide by the enzyme might lead to a change in the environment of the Dpm group, which could be detected, although more commonly, the cysteine thiol is used as a reactive handle to attach a reporter molecule. For instance, a fluorophore and a quencher can be attached to the peptide, and enzymatic cleavage separates them, leading to a measurable increase in fluorescence. nih.govrsc.org

In biosensor development, the deprotected thiol of a cysteine residue incorporated into a peptide or protein can be used to immobilize the biomolecule onto a gold electrode surface, a common platform for electrochemical biosensors. mdpi.commdpi.com This self-assembly process creates a stable and well-oriented biological layer for detecting the target analyte with high sensitivity and selectivity. mdpi.com The controlled placement of the cysteine residue, facilitated by the use of the Dpm protecting group during synthesis, ensures optimal orientation of the bioreceptor for interaction with its target.

Scaffold in Drug Discovery and Chemical Synthesis Research

The unique structural and chemical properties of this compound make it a versatile scaffold in the multifaceted world of drug discovery and synthetic chemistry. Its protected thiol group allows for precise chemical manipulations that would otherwise be complicated by the high reactivity of an unprotected cysteine.

In the intricate process of creating complex organic molecules, chemists rely on "building blocks"—stable, pre-formed molecular fragments that can be assembled into a larger target structure. amerigoscientific.com this compound functions as such a building block, particularly in the solid-phase peptide synthesis (SPPS) of therapeutic peptides. csic.esrsc.org

The diphenylmethyl (Dpm) moiety acts as a protecting group for the cysteine's thiol side-chain. biosynth.com This protection is essential to prevent unwanted side reactions, such as oxidation or alkylation, during the step-by-step assembly of a peptide chain. rsc.org The stability of the Dpm group under various reaction conditions allows chemists to selectively deprotect other parts of the growing peptide while the cysteine thiol remains shielded. csic.es For instance, the Dpm group is compatible with the Mmt (4-Methoxytrityl) protecting group, enabling orthogonal protection strategies where different protecting groups can be removed selectively under different conditions. csic.es This level of control is critical for synthesizing complex disulfide-rich peptides (DSRs), where multiple cysteine residues must be linked in a specific pattern to ensure the correct three-dimensional structure and biological activity. biosynth.comiris-biotech.de

Table 1: Comparison of Cysteine Thiol Protecting Groups in Peptide Synthesis This table outlines various groups used to protect the cysteine thiol, including their typical cleavage (removal) conditions, illustrating the options available for synthetic strategies.

| Protecting Group | Abbreviation | Typical Cleavage Conditions |

| Diphenylmethyl | Dpm | High concentration of Trifluoroacetic Acid (TFA), e.g., 60-90% TFA in Dichloromethane (DCM). csic.es |

| Trityl | Trt | Mildly acidic conditions, e.g., 5-10% TFA in DCM. csic.es |

| 4-Methoxytrityl | Mmt | Very mild acidic conditions, e.g., 1-2% TFA in DCM. csic.es |

| Acetamidomethyl | Acm | Requires specific reagents like iodine or silver ions for removal. iris-biotech.deresearchgate.net |

| tert-Butyl | tBu | Strong acid, often used in Boc-based synthesis strategies. biosynth.com |

This table is generated based on data from multiple sources to provide a comparative overview.

Cysteine-rich proteins (CRPs) are a class of proteins characterized by a high number of cysteine residues. nih.gov These residues often form multiple disulfide bonds that are crucial for stabilizing the protein's structure and function. rsc.org CRPs are involved in a vast array of biological processes and include many important therapeutic targets, such as enzymes, hormones, and cell receptors. csic.esnih.gov For example, metabotropic glutamate (B1630785) receptors, which are key targets in neuroscience, possess a critical cysteine-rich domain (CRD) essential for transmitting signals. annualreviews.org

The ability to synthesize custom peptides using building blocks like this compound allows researchers to design novel molecules that can interact with or mimic these CRPs. chemimpex.com By precisely controlling the placement of cysteine residues, scientists can create synthetic peptides that fold into specific shapes to bind to these targets, either inhibiting or activating them. This approach is fundamental in developing new drugs for a wide range of diseases. nih.gov

The regulation of neurotransmitter levels in the brain is a primary strategy for treating neurological and psychiatric disorders. annualreviews.org Monoamine transporters, such as the dopamine (B1211576) transporter (DAT), are key proteins that control the concentration of neurotransmitters like dopamine in the synapse and are the targets of many therapeutic drugs. frontiersin.org

Research into novel modulators of these transporters has explored molecules structurally related to this compound. For example, extensive studies have been conducted on analogues of Modafinil (2-[(diphenylmethyl)sulfinyl]acetamide), a drug used to treat sleep disorders that inhibits dopamine reuptake. acs.org These studies reveal how subtle changes to the diphenylmethyl core structure impact binding affinity at the dopamine (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) transporters. This line of research, using a scaffold closely related to this compound, provides a blueprint for designing new molecules for neurological research. chemimpex.comacs.org Furthermore, L-cysteine itself has been shown to directly modulate the function of GABA-A receptors, another major class of neurotransmitter receptors, suggesting that its derivatives could be valuable tools for exploring GABAergic neurotransmission. nih.gov

Table 2: Research Findings on Binding Affinities of Modafinil-Related Analogues at Monoamine Transporters The table shows the inhibitor constant (Ki, in nM), a measure of binding affinity, for various compounds at the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. Lower Ki values indicate higher binding affinity.

| Compound | Structure Description | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) |

| (±)-Modafinil | (±)-2-[(Diphenylmethyl)sulfinyl]acetamide | 2600 | >100,000 | 23,200 |

| Analogue 4a | 2-[(Diphenylmethyl)thio]acetamide | 13,800 | 18,700 | 33,200 |

| Analogue 6a | 2-[(Diphenylmethyl)thio]ethanamine | 258 | 987 | 2320 |

Data sourced from Elucidation of Structural Elements for Selectivity across Monoamine Transporters. acs.org

Design of Novel Therapeutics Targeting Cysteine-Rich Proteins

Advanced Materials and Chiral Selectors

Beyond its biological applications, the defined stereochemistry and chemical functionality of this compound make it a valuable component in materials science, particularly in areas requiring molecular precision and chirality.

The principles of peptide synthesis can be extended to create not just drugs, but also novel materials with programmed structures and functions. chemimpex.com By assembling peptide chains from protected amino acid building blocks like this compound, scientists can create macromolecules with precisely defined sequences. rsc.org These synthetic peptides can be designed to self-assemble into higher-order architectures such as nanofibers, hydrogels, or nanoparticles. rsc.org

The use of this compound is especially important for creating materials stabilized by disulfide bonds. By using an orthogonal protection strategy, chemists can direct the formation of specific disulfide links within or between peptide chains, locking them into defined conformations and creating stable, structured biomaterials. biosynth.comiris-biotech.de

Chirality, or "handedness," is a fundamental property of many biological and pharmaceutical molecules. Two enantiomers (mirror-image isomers) of a drug can have vastly different biological effects, making their separation crucial. google.com Chiral chromatography is a primary method for this separation, which relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer. mdpi.comuni-muenchen.de

This compound has been successfully used as a chiral selector to create such stationary phases. researchgate.netnih.gov In a technique known as ligand-exchange chromatography, a chiral molecule is coated onto a solid support material. researchgate.net Research has shown that S-diphenylmethyl-(R)-cysteine can be adsorbed onto a standard octadecylsilica chromatographic support, creating a coated-chiral stationary phase (C-CSP). researchgate.netnih.gov This custom phase was effective in separating the enantiomers of various underivatized amino acids. nih.gov The bulky diphenylmethyl group plays a key role in the chiral recognition process, with studies comparing its effectiveness to other derivatives like S-benzyl-(R)-cysteine and S-trityl-(R)-cysteine to understand the relationship between the selector's structure and its separation performance. researchgate.netnih.gov

Table 3: Cysteine Derivatives Investigated as Chiral Selectors in Ligand-Exchange Chromatography

| Chiral Selector | Key Structural Feature | Investigated Use |

| S-Diphenylmethyl-(R)-cysteine | Diphenylmethyl group on sulfur | Used as a coated selector for the enantioseparation of amino acids. researchgate.netnih.gov |

| S-Benzyl-(R)-cysteine | Benzyl (B1604629) group on sulfur | Used in comparative studies to evaluate the effect of the side-chain's bulkiness on separation. researchgate.netnih.gov |

| S-Trityl-(R)-cysteine | Trityl (triphenylmethyl) group on sulfur | Used in comparative studies, often showing enhanced enantiodiscrimination due to its high lipophilicity. researchgate.netnih.gov |

This table is based on research by Natalini et al. and others in the field of chiral separations. researchgate.netnih.gov

Q & A

Q. What are the recommended synthetic protocols for S-Diphenylmethyl-L-cysteine?

Methodological Answer : this compound can be synthesized via nucleophilic substitution or coupling reactions. A validated approach involves reacting L-cysteine with diphenylmethyl halides (e.g., diphenylmethyl chloride) under alkaline conditions (pH 8–10) in aqueous or mixed-solvent systems (e.g., water/DMF). The reaction typically requires 12–24 hours at room temperature, with purification via recrystallization or column chromatography using silica gel and polar solvents (e.g., methanol/chloroform mixtures) . For sterically hindered derivatives, coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (dimethylaminopyridine) may enhance yield, as demonstrated for structurally analogous cysteine derivatives .

Q. How should researchers characterize the purity and identity of this compound?

Methodological Answer :

- Spectroscopy : Use NMR to confirm the absence of allylic protons (e.g., δ 5.6–5.9 ppm for allyl groups) and verify the diphenylmethyl group via aromatic proton signals (δ 7.2–7.4 ppm). IR spectroscopy can detect characteristic S–C and C=O stretches (~650 cm and ~1700 cm, respectively) .

- Mass Spectrometry : ESI-MS or MALDI-TOF should confirm the molecular ion peak (e.g., m/z 363.47 for S-Trityl-L-cysteine analogs) and fragmentation patterns .

- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradients can assess purity (>95%) .

Q. What safety precautions are critical when handling this compound?

Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation risks .

- Hazard Mitigation : In case of skin exposure, wash immediately with soap and water. For spills, neutralize with inert absorbents (e.g., sand) and dispose via approved waste channels .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

Methodological Answer : Discrepancies in NMR or mass spectra often arise from:

- Diastereomer Formation : Use chiral columns (e.g., Chiralpak IA) or derivatization with chiral auxiliaries to separate enantiomers .

- Impurity Artifacts : Compare experimental data with computational simulations (e.g., DFT for NMR chemical shifts) or cross-validate with independent techniques (e.g., X-ray crystallography) .

- Dynamic Effects : Variable-temperature NMR can identify conformational exchange broadening in flexible side chains .

Q. What strategies optimize the reactivity of this compound in peptide synthesis?

Methodological Answer :

- Protection/Deprotection : The diphenylmethyl group acts as a thiol-protecting moiety. Remove it via acidic conditions (e.g., TFA/water, 95:5 v/v) or hydrogenolysis (H, Pd/C catalyst) without cleaving peptide bonds .

- Coupling Efficiency : Pre-activate the cysteine residue with HOBt (hydroxybenzotriazole) or PyBOP to enhance amide bond formation in solid-phase synthesis .

Q. How can this compound be applied in studying oxidative stress pathways?

Methodological Answer :

- Thiol Redox Studies : Use the compound as a substrate for glutathione peroxidase (GPx) or thioredoxin reductase assays. Monitor thiol-disulfide exchange kinetics via Ellman’s reagent (DTNB) at 412 nm .

- Cellular Models : Treat cell lysates with this compound and quantify reactive oxygen species (ROS) using fluorescent probes (e.g., DCFH-DA). Compare results with N-acetylcysteine controls to assess antioxidant efficacy .

Methodological Notes

- Data Reporting : Follow guidelines from : Document synthesis protocols, analytical conditions (e.g., HPLC gradients), and error margins (e.g., ±5% for purity assays).

- Ethical Compliance : Adhere to institutional safety protocols for hazardous waste disposal and chemical handling .

For further experimental details, consult peer-reviewed protocols in Analytical and Bioanalytical Chemistry or synthesis manuals from the American Chemical Society .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.